2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide
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Overview
Description
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methoxyphenol and 3-cyanothiolan-3-ylamine.
Acylation Reaction: The phenol is first acylated with chloroacetyl chloride to form 2-(2-chloro-6-methoxyphenyl)acetyl chloride.
Amidation Reaction: The resulting acyl chloride is then reacted with 3-cyanothiolan-3-ylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 2-(2-formyl-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide.
Reduction: Formation of 2-(2-chloro-6-methoxyphenyl)-N-(3-aminothiolan-3-yl)acetamide.
Substitution: Formation of 2-(2-methoxy-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide would depend on its specific application. For instance:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.
Chemical Reactions: It may act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-methoxyphenyl)acetamide: Lacks the thiolan and nitrile groups.
N-(3-cyanothiolan-3-yl)acetamide: Lacks the chloro and methoxyphenyl groups.
Uniqueness
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-19-12-4-2-3-11(15)10(12)7-13(18)17-14(8-16)5-6-20-9-14/h2-4H,5-7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQTZEGRHVBVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CCSC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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